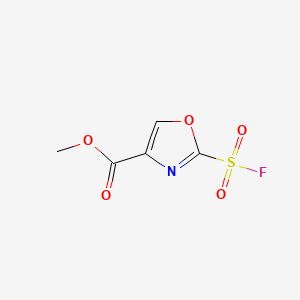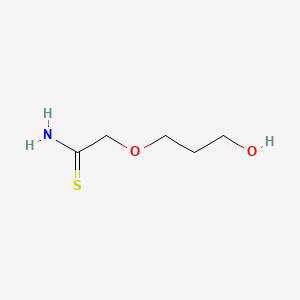
2-(3-Hydroxypropoxy)ethanimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropoxy)ethanimidothioic acid is a chemical compound that features both hydroxy and thio functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both hydroxy and thio groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)ethanimidothioic acid typically involves the reaction of ethanimidothioic acid with 3-hydroxypropyl derivatives. One common method is the nucleophilic substitution reaction where ethanimidothioic acid reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Hydroxypropoxy)ethanimidothioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Oxopropoxy)ethanimidothioic acid.
Reduction: Formation of 2-(3-Hydroxypropylthio)ethanimidothioic acid.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
2-(3-Hydroxypropoxy)ethanimidothioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
作用機序
The mechanism by which 2-(3-Hydroxypropoxy)ethanimidothioic acid exerts its effects is largely dependent on its functional groups. The hydroxy group can form hydrogen bonds, influencing molecular interactions and stability. The thio group can participate in redox reactions, potentially affecting cellular redox states and enzyme activities. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
2-(3-Hydroxypropoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of ethanimidothioic acid.
2-(3-Hydroxypropoxy)acetic acid: Contains an acetic acid group, offering different reactivity and applications.
2-(3-Hydroxypropoxy)propanoic acid: Features a propanoic acid group, which can influence its chemical behavior and uses.
Uniqueness
2-(3-Hydroxypropoxy)ethanimidothioic acid is unique due to the presence of both hydroxy and thio groups, which provide a diverse range of reactivity. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
2-(3-hydroxypropoxy)ethanethioamide |
InChI |
InChI=1S/C5H11NO2S/c6-5(9)4-8-3-1-2-7/h7H,1-4H2,(H2,6,9) |
InChIキー |
XXDJCWMJCBZKTQ-UHFFFAOYSA-N |
正規SMILES |
C(CO)COCC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
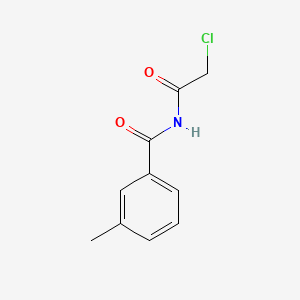
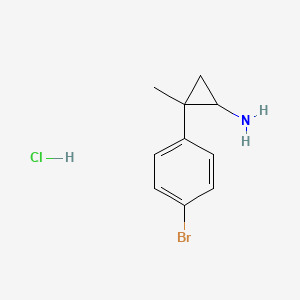
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
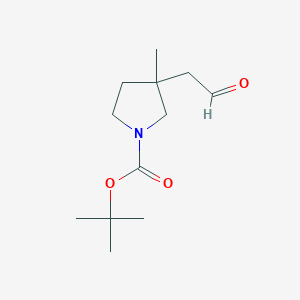
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
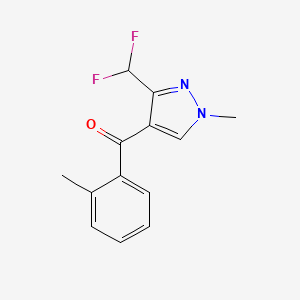
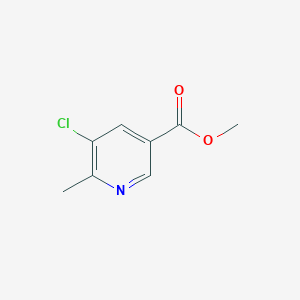
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
